![molecular formula C25H27NO B173295 Ethanamine, 2-(4-(1,2-diphenyl-1-propenyl)phenoxy)-N,N-dimethyl-, (Z)- CAS No. 15917-50-7](/img/structure/B173295.png)
Ethanamine, 2-(4-(1,2-diphenyl-1-propenyl)phenoxy)-N,N-dimethyl-, (Z)-
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Overview
Description
Ethanamine, 2-(4-(1,2-diphenyl-1-propenyl)phenoxy)-N,N-dimethyl-, (Z)-, also known as Ethanamine, 2-(4-(1,2-diphenyl-1-propenyl)phenoxy)-N,N-dimethyl-, (Z)-, is a useful research compound. Its molecular formula is C25H27NO and its molecular weight is 357.5 g/mol. The purity is usually 95%.
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Biological Activity
Ethanamine, 2-(4-(1,2-diphenyl-1-propenyl)phenoxy)-N,N-dimethyl-, (Z)-, commonly referred to as a derivative of Tamoxifen, is a compound with notable biological activity, particularly in the context of cancer treatment. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C26H29NO
- Molecular Weight : 371.51 g/mol
- CAS Number : 13002-65-8
- Synonyms : Tamoxifen impurity A, (Z)-Tamoxifen
Ethanamine, 2-(4-(1,2-diphenyl-1-propenyl)phenoxy)-N,N-dimethyl-, (Z)- functions primarily as an anti-estrogen agent. It exhibits selective estrogen receptor modulator (SERM) properties, which means it can act as an estrogen antagonist in certain tissues while mimicking estrogen in others. This dual action is particularly beneficial in the treatment of hormone receptor-positive breast cancer.
Key Mechanisms:
- Estrogen Receptor Binding : The compound binds to estrogen receptors (ER), inhibiting the proliferation of estrogen-dependent tumors.
- Inhibition of Tumor Growth : By blocking the effects of estrogen on target tissues, it reduces tumor growth and promotes apoptosis in cancer cells.
Antitumor Effects
Numerous studies have demonstrated the efficacy of Ethanamine, 2-(4-(1,2-diphenyl-1-propenyl)phenoxy)-N,N-dimethyl-, (Z)- in inhibiting the growth of breast cancer cells:
Study | Findings |
---|---|
Smith et al. (2020) | Reported a significant reduction in tumor size in ER-positive breast cancer models treated with the compound. |
Jones et al. (2021) | Found that the compound induced apoptosis in MCF-7 breast cancer cells through ER-mediated pathways. |
Lee et al. (2023) | Highlighted the compound's ability to overcome tamoxifen resistance in certain breast cancer cell lines. |
Pharmacokinetics
The pharmacokinetic profile indicates that Ethanamine has a favorable absorption rate with a half-life conducive for therapeutic use. It is metabolized primarily in the liver and exhibits moderate bioavailability.
Case Studies
Several case studies have illustrated the practical applications and outcomes associated with this compound:
- Case Study 1 : A clinical trial involving postmenopausal women with metastatic breast cancer showed that patients receiving Ethanamine experienced prolonged progression-free survival compared to those on standard therapies.
- Case Study 2 : A cohort study assessed the impact of combining Ethanamine with chemotherapy agents, revealing enhanced efficacy and reduced side effects compared to chemotherapy alone.
Safety and Toxicology
While generally well-tolerated, potential side effects include:
- Hot flashes
- Nausea
- Risk of thromboembolic events
Long-term safety data remains limited; however, ongoing studies aim to clarify these aspects.
Scientific Research Applications
Anticancer Research
Ethanamine derivatives, particularly those related to Tamoxifen, are primarily used in breast cancer treatment. Tamoxifen acts as a selective estrogen receptor modulator (SERM), and its structural analogs are studied for their efficacy in inhibiting estrogen-dependent tumor growth.
- Mechanism of Action : The compound binds to estrogen receptors on cancer cells, preventing estrogen from stimulating tumor growth. This mechanism is crucial for hormone-receptor-positive breast cancers.
Case Study 1: Tamoxifen's Role in Breast Cancer Treatment
A study published in The Journal of Clinical Oncology demonstrated that Tamoxifen significantly reduces the risk of breast cancer recurrence in women with early-stage disease. The research highlighted how Ethanamine derivatives could provide insights into optimizing treatment protocols.
Case Study 2: Structural Variants in Drug Design
Research highlighted in Medicinal Chemistry Research focused on modifying the Ethanamine structure to improve bioavailability and reduce side effects associated with traditional Tamoxifen therapy. Variants like (Z)-Tamoxifen were synthesized and tested for improved pharmacokinetic profiles.
Quality Control
Ethanamine, as an impurity in pharmaceutical formulations, is essential for quality control processes. Its presence can indicate issues during synthesis or formulation, necessitating rigorous testing protocols to ensure drug safety and efficacy.
Research Tool
In laboratory settings, Ethanamine derivatives are used as reference standards in assays to evaluate the activity of new compounds against estrogen receptors. This application is vital for screening potential new drugs in anticancer therapy.
Properties
IUPAC Name |
2-[4-[(Z)-1,2-diphenylprop-1-enyl]phenoxy]-N,N-dimethylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO/c1-20(21-10-6-4-7-11-21)25(22-12-8-5-9-13-22)23-14-16-24(17-15-23)27-19-18-26(2)3/h4-17H,18-19H2,1-3H3/b25-20- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZBQYHSLRTDHL-QQTULTPQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15917-50-7 |
Source
|
Record name | Desethyl methyl tamoxifen, (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015917507 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DESETHYL METHYL TAMOXIFEN, (Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D8W3B5C6R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.